molecular formula C7H12N4S B13377280 Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide

Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide

Cat. No.: B13377280
M. Wt: 184.26 g/mol
InChI Key: ZBBIOJRPZOILII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a triazole ring fused with a pyrimidine ring, making it a valuable scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
  • 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide stands out due to its unique combination of a triazole and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

3-ethylsulfanyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C7H12N4S/c1-2-12-7-10-9-6-8-4-3-5-11(6)7/h2-5H2,1H3,(H,8,9)

InChI Key

ZBBIOJRPZOILII-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C2N1CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.